
1-(2-Oxo-2-phenylethyl)-4-phenylpyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Oxo-2-phenylethyl)-4-phenylpyridinium, also known as PEP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PEP is a quaternary ammonium salt that has been shown to have a range of biochemical and physiological effects. In
作用機序
1-(2-Oxo-2-phenylethyl)-4-phenylpyridinium modulates the activity of ion channels and neurotransmitters by binding to specific sites on these molecules. It has been shown to bind to the acetylcholine binding site on the nicotinic acetylcholine receptor, as well as the dopamine and norepinephrine transporter sites.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which can lead to increased arousal and attention. This compound has also been shown to have analgesic properties, as well as anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using 1-(2-Oxo-2-phenylethyl)-4-phenylpyridinium in lab experiments is its ability to modulate the activity of ion channels and neurotransmitters. This makes it a useful tool for studying the function of these molecules in various physiological processes. However, one limitation of using this compound is its potential toxicity. This compound has been shown to be toxic to certain cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 1-(2-Oxo-2-phenylethyl)-4-phenylpyridinium. One area of interest is in the study of its potential as a treatment for neurological disorders, such as Parkinson's disease and depression. This compound has been shown to increase the release of dopamine and norepinephrine, which are both involved in the pathophysiology of these disorders.
Another area of interest is in the development of new drugs based on the structure of this compound. By modifying the structure of this compound, it may be possible to develop drugs that are more selective in their binding to specific ion channels and neurotransmitters.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has potential applications in scientific research. Its ability to modulate the activity of ion channels and neurotransmitters makes it a useful tool for studying the function of these molecules in various physiological processes. However, its potential toxicity limits its use in certain experiments. There are several future directions for research involving this compound, including its potential as a treatment for neurological disorders and the development of new drugs based on its structure.
合成法
1-(2-Oxo-2-phenylethyl)-4-phenylpyridinium can be synthesized through a multistep process. The first step involves the synthesis of 2-acetylpyridine, which is then reacted with benzyl bromide to produce 1-benzyl-2-acetylpyridinium bromide. The bromide salt is then reacted with sodium hydroxide to produce this compound.
科学的研究の応用
1-(2-Oxo-2-phenylethyl)-4-phenylpyridinium has been used in a variety of scientific research applications. One area of interest is in the study of ion channels. This compound has been shown to modulate the activity of certain ion channels, such as the nicotinic acetylcholine receptor. This makes this compound a useful tool for studying the function of these channels and their role in various physiological processes.
This compound has also been used in the study of neurotransmitters. It has been shown to inhibit the uptake of dopamine and norepinephrine, which can lead to an increase in their levels in the brain. This makes this compound a useful tool for studying the role of these neurotransmitters in various physiological processes.
特性
分子式 |
C19H16NO+ |
|---|---|
分子量 |
274.3 g/mol |
IUPAC名 |
1-phenyl-2-(4-phenylpyridin-1-ium-1-yl)ethanone |
InChI |
InChI=1S/C19H16NO/c21-19(18-9-5-2-6-10-18)15-20-13-11-17(12-14-20)16-7-3-1-4-8-16/h1-14H,15H2/q+1 |
InChIキー |
OSWVYOAIFIAGKR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=[N+](C=C2)CC(=O)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C2=CC=[N+](C=C2)CC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-3-methylphenyl 2-[4-(2-furoyl)-1-piperazinyl]-1-methyl-2-oxoethyl ether](/img/structure/B280449.png)
![N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B280451.png)
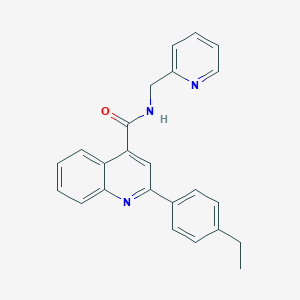
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280454.png)
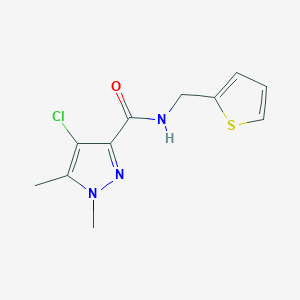
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B280457.png)
![4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}morpholine](/img/structure/B280458.png)

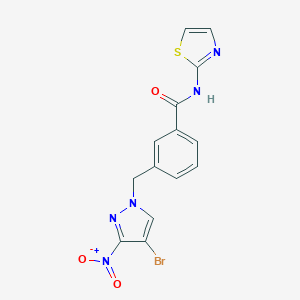
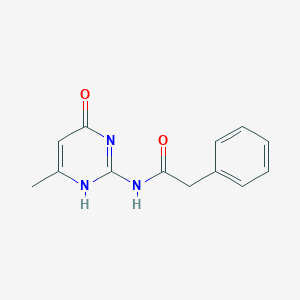
![2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole](/img/structure/B280466.png)
![2-[1-(Phenylmethyl)-2-isoquinolin-2-iumyl]acetic acid ethyl ester](/img/structure/B280468.png)
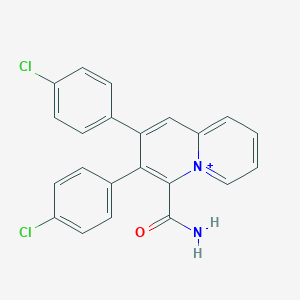
![N-(3,5-dichloro-4-pyridinyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B280470.png)
